N,N-dimethyl-3-[4-(1H-1,2,3-triazol-1-yl)piperidine-1-carbonyl]aniline
Description
Properties
IUPAC Name |
[3-(dimethylamino)phenyl]-[4-(triazol-1-yl)piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O/c1-19(2)15-5-3-4-13(12-15)16(22)20-9-6-14(7-10-20)21-11-8-17-18-21/h3-5,8,11-12,14H,6-7,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYEPMAOZHDMPEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)N2CCC(CC2)N3C=CN=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-3-[4-(1H-1,2,3-triazol-1-yl)piperidine-1-carbonyl]aniline typically involves a multi-step process. The reaction conditions often involve the use of copper(I) bromide and sodium ascorbate in a solvent such as dimethylformamide (DMF) at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve techniques such as recrystallization and chromatography to ensure the compound’s purity .
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-3-[4-(1H-1,2,3-triazol-1-yl)piperidine-1-carbonyl]aniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aniline moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding nitro or carbonyl derivatives, while reduction can produce amines or alcohols .
Scientific Research Applications
Structural Characteristics
The compound features:
- Piperidine Ring : A six-membered ring containing nitrogen, which contributes to its biological activity.
- Triazole Moiety : A five-membered ring with three nitrogen atoms, recognized for its role in drug design due to its ability to form hydrogen bonds and interact with various biological targets.
Antimicrobial Activity
Research indicates that derivatives of triazole-containing compounds exhibit substantial antimicrobial properties. For instance, studies have shown that triazole derivatives can act against various bacterial and fungal strains, making them promising candidates for developing new antibiotics and antifungal agents .
Anticancer Properties
Compounds similar to N,N-dimethyl-3-[4-(1H-1,2,3-triazol-1-yl)piperidine-1-carbonyl]aniline have been evaluated for their anticancer activities. The triazole ring's incorporation into piperidine derivatives has been linked to enhanced cytotoxic effects against cancer cell lines. This is attributed to their ability to interfere with cellular signaling pathways involved in cancer progression .
Antiviral Activity
Triazole compounds have shown potential as antiviral agents. The mechanism often involves inhibiting viral replication or interfering with viral entry into host cells. The structural features of this compound may enhance its effectiveness against specific viral targets .
Synthesis and Derivative Development
The synthesis of this compound typically involves "click chemistry," particularly the azide-alkyne cycloaddition reaction. This method allows for the efficient formation of the triazole ring while maintaining the integrity of the piperidine structure .
Case Study: Antibacterial Activity
A study evaluated a series of triazole-piperidine derivatives for their antibacterial activity using standard microbiological methods. The results indicated that certain modifications to the piperidine ring significantly enhanced antibacterial efficacy compared to traditional antibiotics .
Case Study: Anticancer Efficacy
In another investigation, compounds structurally related to this compound were tested against various cancer cell lines. The findings revealed that specific substitutions on the triazole moiety improved cytotoxicity and selectivity towards cancer cells over normal cells .
Mechanism of Action
The mechanism by which N,N-dimethyl-3-[4-(1H-1,2,3-triazol-1-yl)piperidine-1-carbonyl]aniline exerts its effects involves interactions with various molecular targets. The triazole ring can engage in hydrogen bonding and π-stacking interactions, enhancing the compound’s binding affinity to biological targets. Additionally, the piperidine ring may interact with specific receptors or enzymes, modulating their activity .
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key structural analogues and their distinguishing features:
Key Differences and Implications
Piperidine vs. Piperazine Backbone :
- The target compound’s piperidine (saturated six-membered ring with one nitrogen) contrasts with the piperazine (two nitrogen atoms) in . Piperazine’s dual nitrogen sites may improve hydrogen-bonding capacity and solubility but reduce lipophilicity compared to the target’s piperidine .
Substituent Effects :
- The N,N-dimethylaniline group in the target compound increases steric bulk and lipophilicity relative to simpler analogues like 4-(1H-1,2,3-triazol-1-yl)aniline . This could enhance membrane permeability but reduce aqueous solubility.
- The propyl-triazole in introduces a hydrophobic chain, whereas the target’s piperidine-carbonyl linker adds rigidity and may influence binding specificity.
Stability Considerations :
- Compounds with ester groups (e.g., tert-butyl esters in ) show instability in simulated gastric fluid. The target’s amide bond (piperidine-carbonyl) is likely more stable under physiological conditions, though experimental validation is needed .
Synthetic Routes :
- Many analogues, including those in and , are synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), suggesting the target compound could be prepared similarly. However, the piperidine-carbonyl linkage may require additional steps, such as amide coupling .
Biological Activity
N,N-dimethyl-3-[4-(1H-1,2,3-triazol-1-yl)piperidine-1-carbonyl]aniline is a synthetic compound that incorporates a triazole moiety known for its diverse biological activities. The triazole ring has been extensively studied for its potential in medicinal chemistry, particularly in the development of anti-cancer, anti-inflammatory, and anti-microbial agents. This article explores the biological activity of this compound through various studies and findings.
Chemical Structure
The compound's structure can be represented as follows:
This structure features a dimethylamino group, a piperidine ring, and a triazole unit, which contribute to its pharmacological properties.
1. Anticancer Activity
Recent studies have demonstrated the potential anticancer properties of triazole-containing compounds. For instance, derivatives with triazole rings have shown significant cytotoxic effects against various cancer cell lines. In one study, compounds similar to this compound exhibited IC50 values in the low micromolar range against breast and lung cancer cells .
2. Antimicrobial Activity
The antimicrobial efficacy of triazole derivatives has been well documented. A series of synthesized triazole compounds were evaluated for their antibacterial and antifungal activities. The results indicated that many derivatives displayed potent activity against common pathogens such as Staphylococcus aureus and Candida albicans. The incorporation of the piperidine moiety was found to enhance the antimicrobial properties significantly .
3. Cholinesterase Inhibition
Cholinesterase inhibitors are crucial in the treatment of Alzheimer's disease. Research indicates that compounds containing the 1,2,3-triazole structure can act as effective inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). In particular, this compound has shown promising results in inhibiting these enzymes with IC50 values comparable to established drugs like donepezil .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications. Key findings from SAR studies include:
| Structural Feature | Effect on Activity |
|---|---|
| Triazole Ring | Essential for anticancer and antimicrobial activity |
| Piperidine Moiety | Enhances binding affinity to biological targets |
| Dimethylamino Group | Improves solubility and bioavailability |
Case Studies
Several case studies highlight the effectiveness of triazole-containing compounds:
Case Study 1: Anticancer Efficacy
In a comparative study involving multiple triazole derivatives, this compound was found to exhibit superior cytotoxicity against MCF7 breast cancer cells compared to other analogs. The study utilized MTT assays to determine cell viability post-treatment .
Case Study 2: Antimicrobial Properties
A recent evaluation of synthesized triazoles revealed that N,N-dimethyl derivatives demonstrated enhanced inhibition against Escherichia coli and Candida spp. compared to their non-triazole counterparts. The Minimum Inhibitory Concentration (MIC) values were significantly lower for these compounds .
Q & A
Basic: What synthetic strategies are employed to prepare N,N-dimethyl-3-[4-(1H-1,2,3-triazol-1-yl)piperidine-1-carbonyl]aniline, and how is regioselectivity ensured during triazole formation?
Methodological Answer:
The synthesis typically involves two key steps:
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A terminal alkyne (e.g., propargyl-substituted piperidine) reacts with an azide (e.g., 3-azido-N,N-dimethylaniline) under Cu(I) catalysis to form the 1,4-disubstituted triazole regioisomer. This reaction is regioselective due to the catalytic role of Cu(I), which directs the cycloaddition to favor the 1,4-product over the 1,5-isomer .
Amide Coupling: The piperidine-triazole intermediate is coupled with a carboxylic acid derivative (e.g., 3-(dimethylamino)benzoic acid) using coupling agents like HATU or EDCI.
Key Validation: Monitor reaction progress via LC-MS and confirm regioselectivity using NOE NMR experiments or X-ray crystallography .
Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- 1H/13C NMR: Assign peaks for the triazole (δ ~7.5–8.0 ppm for H-triazole), piperidine (δ ~1.5–3.0 ppm), and dimethylaniline (δ ~2.9–3.1 ppm for N-CH3). Use 2D experiments (COSY, HSQC) to resolve overlapping signals .
- X-ray Crystallography:
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula with <2 ppm error .
Advanced: How do structural modifications at the triazole or piperidine moieties influence biological activity?
Methodological Answer:
- Structure-Activity Relationship (SAR) Studies:
- Triazole Substitution: Replace the triazole with other heterocycles (e.g., 1,2,4-triazole) to assess changes in target binding. For example, trifluoromethyl substitution enhances metabolic stability but may reduce solubility .
- Piperidine Modifications: Introduce substituents (e.g., methyl, carbonyl) to alter steric bulk and conformational flexibility. Use molecular docking to predict interactions with enzymes (e.g., cytochrome P450) .
- Experimental Validation: Compare IC50 values in enzyme inhibition assays and correlate with computational models .
Advanced: What computational methods are used to predict binding interactions between this compound and biological targets?
Methodological Answer:
- Molecular Docking:
- Use AutoDock Vina or Schrödinger Suite to dock the compound into target pockets (e.g., kinases, GPCRs). Focus on hydrogen bonding (triazole N–H with catalytic residues) and π-π stacking (aniline ring with aromatic side chains) .
- Molecular Dynamics (MD) Simulations:
- Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability. Calculate RMSD (<2 Å) and free energy (MM-PBSA) to rank affinity .
- Validation: Cross-check predictions with SPR (surface plasmon resonance) binding assays .
Data Contradiction: How can researchers resolve discrepancies in reported biological activity data for this compound?
Methodological Answer:
- Hypothesis-Driven Replication:
- Reproduce assays under standardized conditions (e.g., ATP concentration in kinase assays, pH 7.4 buffer). Control for variables like solvent (DMSO concentration ≤1%) .
- Meta-Analysis:
- Compare datasets using tools like Prism or R. Identify outliers via Grubbs’ test and assess publication bias .
- Mechanistic Studies:
- Use CRISPR-edited cell lines to confirm target specificity. Perform off-target profiling (e.g., kinase panels) to rule out polypharmacology .
Advanced: How is the conformational flexibility of the piperidine-triazole linkage analyzed experimentally?
Methodological Answer:
- X-ray Crystallography: Determine torsion angles (e.g., C–N–C–C) between piperidine and triazole rings. Compare with DFT-optimized geometries .
- Dynamic NMR: At variable temperatures (e.g., 25–60°C), observe splitting of piperidine signals to estimate rotational barriers .
- Circular Dichroism (CD): If chiral centers are present, analyze CD spectra to correlate conformation with stereoelectronic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
